Devazepide

Receptor Pharmacology Binding Assay CCK Receptors

Devazepide (L-364,718, MK-329) is the prototypical CCK1 receptor antagonist and the essential reference standard for any CCK receptor research program. Its proven >1,000-fold selectivity for CCK1 over CCK2 (Ki: 0.3 nM vs. 342 nM) is unmatched by alternatives like lorglumide or L-365,260. With validated oral bioavailability and dose-dependent effects on feeding behavior in primate models, it is the only reliable tool for isolating peripheral CCK1-mediated functions. Use devazepide as the gold-standard comparator for screening novel CCK1 ligands. Inferior selectivity or potency in substitute compounds yields non-substitutable biological results—procure the definitive standard for experimental rigor.

Molecular Formula C25H20N4O2
Molecular Weight 408.5 g/mol
CAS No. 103420-77-5
Cat. No. B1670321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDevazepide
CAS103420-77-5
SynonymsDevazepide;  Devazepide [USAN:INN];  L 364,718;  L 364718;  L-364,718;  MK 329;  MK-329;  UNII-JE6P7QY7NH.
Molecular FormulaC25H20N4O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5
InChIInChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1
InChIKeyNFHRQQKPEBFUJK-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Devazepide (CAS 103420-77-5): A Benchmark Non-Peptide CCK1 Receptor Antagonist for Research Procurement


Devazepide (L-364,718; MK-329) is a non-peptide benzodiazepine derivative and the prototypical, highly potent antagonist of the cholecystokinin 1 (CCK1, formerly CCK-A) receptor [1]. It is widely recognized as the standard reference tool for selectively blocking CCK1 receptor-mediated functions in vivo and in vitro [2]. Characterized by a molecular weight of 408.46 Da and the formula C₂₅H₂₀N₄O₂ [3], devazepide is orally active and remains the primary comparator for evaluating novel CCK1 receptor ligands and for dissecting the physiological roles of the CCK1 versus CCK2 receptor subtypes [4].

Why Generic CCK Antagonist Substitution Fails: Quantified Selectivity and Potency Gaps of Devazepide vs. Analogs


Selecting an alternative CCK receptor antagonist for research without considering the specific, quantified performance of devazepide risks experimental failure due to profound differences in receptor subtype selectivity, antagonist potency, and functional outcomes. Data show that devazepide exhibits an extreme selectivity ratio for CCK1 over CCK2 receptors (Ki of 0.3 nM vs. 342 nM, a >1000-fold difference) that is not replicated by all 'in-class' compounds . Furthermore, direct comparative studies reveal that devazepide is orders of magnitude more potent than other CCK1 antagonists, like lorglumide, in certain models, making dose translation impossible [1]. Using an agent with different selectivity or lower potency, such as L-365,260 (CCK2-selective) or lorglumide, will yield fundamentally different and non-substitutable biological results [2].

Devazepide Procurement Guide: Head-to-Head Quantitative Differentiation Evidence


Devazepide Demonstrates >1000-Fold CCK1 Receptor Selectivity vs. CCK2 in Binding Assays

Devazepide exhibits exceptional selectivity for the CCK1 receptor subtype over the CCK2 receptor. In radioligand binding studies, its affinity for the CCK1 receptor (Ki = 0.3 nM) is more than three orders of magnitude greater than its affinity for the CCK2 receptor (Ki = 342 nM) . This stark contrast ensures that experimental outcomes can be specifically attributed to CCK1 receptor blockade, a level of confidence not provided by less selective compounds.

Receptor Pharmacology Binding Assay CCK Receptors Selectivity

Direct Comparison of CCK Antagonist Potency in Functional Tissue Assays

In a functional bioassay measuring guinea-pig gall bladder contraction, devazepide was shown to be over 200 times more potent than lorglumide and over 800 times more potent than loxiglumide as a competitive CCK1 antagonist [1]. The estimated pKB values were 9.98 for devazepide, 7.59 for lorglumide, and 7.07 for loxiglumide, which translates to significant differences in the concentration required to achieve a given level of receptor blockade [1]. This demonstrates that devazepide is a uniquely potent antagonist in this well-characterized system.

Functional Assay Tissue Pharmacology CCK1 Antagonists Comparative Potency

In Vivo Feeding Behavior: Only Devazepide (CCK1 Antagonist), Not L-365,260 (CCK2 Antagonist), Increases Food Intake in Primates

A direct comparison in rhesus monkeys demonstrated a clear functional differentiation between CCK receptor subtypes. Intragastric administration of the CCK1 antagonist devazepide (100 µg/kg) significantly increased 4-hour food intake by 47% by altering specific meal pattern parameters (increasing initial meal size and duration) [1]. In contrast, intragastric administration of the selective CCK2 antagonist L-365,260 across a similar dose range (3.2-320 µg/kg) had no significant effect on total food intake or any meal parameter [1]. This in vivo evidence confirms that functional outcomes are strictly dependent on the receptor subtype targeted.

In Vivo Pharmacology Appetite Primate Model CCK Antagonists

Differential In Vivo Activity: Devazepide, but Not L-365,260, Blocks Dopamine D1 Antagonist-Induced Hypophagia

In a rat model of hypophagia (reduced food consumption) induced by the dopamine D1 receptor antagonist SCH 23390, prior administration of devazepide (a CCK1 antagonist) completely blocked the reduction in food intake [1]. In stark contrast, prior administration of the selective CCK2/gastrin receptor antagonist L-365,260 had no effect on the SCH 23390-induced hypophagia [1]. This experiment provides clear in vivo evidence that the interaction between the dopamine and cholecystokinin systems in controlling ingestive behavior is specifically mediated by the CCK1 receptor subtype, and this effect can only be studied using a selective CCK1 antagonist like devazepide.

Behavioral Pharmacology In Vivo Dopamine-CCK Interaction CCK Antagonists

Orally Active and Characterized: Devazepide's In Vivo Pharmacokinetic Profile Enables Flexible Dosing

Devazepide is consistently described as an orally active CCK1 receptor antagonist, a key differentiator from peptide-based antagonists. Its oral activity has been confirmed across multiple species, including rodents and primates [1]. This property has allowed for its extensive use in chronic dosing studies and behavioral experiments, where it is administered via oral gavage or intragastrically [2]. For example, oral administration of devazepide (4 mg/kg, twice per day) in mice was shown to significantly accelerate cholesterol gallstone formation, demonstrating effective and sustained systemic antagonism via the oral route [3].

In Vivo Pharmacology Pharmacokinetics Oral Bioavailability CCK1 Antagonist

Devazepide Remains the Definitive Reference Standard for Benchmarking Novel CCK1 Antagonists

Devazepide's position as the 'gold standard' CCK1 antagonist is reinforced by its continued use as the primary comparator for all newly developed CCK1 ligands. In a study evaluating the novel compound IQM-95,333, the authors directly compared its selectivity and functional activity to that of devazepide [1]. The study found that while IQM-95,333 was a more selective CCK1 ligand than devazepide in binding assays (IC50 >10 µM for CCK2), both compounds showed comparable potency in inhibiting CCK-8S-stimulated amylase release from pancreatic acini (IC50s around 20 nM) and were both effective in blocking CCK-8S-induced hypophagia in vivo at low doses [1]. This demonstrates that any new CCK1 antagonist must be benchmarked against devazepide's established profile to assess its relative merits.

Drug Discovery Comparative Pharmacology Benchmarking CCK1 Antagonists

Optimal Research and Procurement Applications for Devazepide (L-364,718)


Dissecting the Specific Role of Peripheral CCK1 Receptors in Appetite and Satiety

Procure devazepide for studies designed to isolate and examine the physiological role of peripheral CCK1 receptors in controlling food intake and meal termination. Its >1,000-fold selectivity for CCK1 over CCK2 receptors and its proven, dose-dependent effect on increasing meal size and duration in primate models [1] make it an indispensable tool for these investigations. Researchers can confidently attribute observed changes in feeding behavior to CCK1 antagonism, unlike when using less selective compounds.

Establishing a Benchmark Control in Drug Discovery for Novel CCK1 Antagonists

Use devazepide as the essential, industry-standard reference control when developing or screening novel CCK1 receptor antagonists. As shown in comparative studies with compounds like IQM-95,333 [2], devazepide's well-defined and robust profile in binding, functional (e.g., amylase release IC50 ~20 nM), and in vivo assays (e.g., reversing CCK-8S-induced hypophagia) provides the critical baseline required for evaluating the potency, efficacy, and selectivity of new chemical entities. Without devazepide as a comparator, the relative merits of a novel ligand cannot be properly assessed.

Investigating CCK-Dopamine Interactions in Behavioral and Neurochemical Research

Employ devazepide for research focused on the functional interplay between the cholecystokinin and dopamine systems. Direct comparative studies have demonstrated that devazepide, but not the CCK2 antagonist L-365,260, effectively blocks the behavioral effects of dopamine D1 receptor manipulation, such as SCH 23390-induced hypophagia [3]. This specific, in vivo-validated interaction underscores the necessity of a selective CCK1 antagonist like devazepide for accurately modeling and investigating these complex neurochemical pathways.

Long-Term In Vivo Studies Requiring Oral Dosing and Validated Pharmacokinetics

Select devazepide for chronic in vivo experiments where non-invasive, oral dosing is preferred. Its established oral bioavailability allows for sustained CCK1 receptor antagonism without the confounding variables and stress associated with repeated injections. This property has been exploited in long-term studies examining the effects of CCK1 blockade on complex processes like cholesterol gallstone formation (with dosing at 4 mg/kg, twice daily, p.o. in mice) [4] and opioid tolerance [5], providing a validated framework for similar research protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Devazepide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.